1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine
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Overview
Description
2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H14FN It is characterized by the presence of a fluorine atom attached to the ethanamine backbone, which is further substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobiphenyl and 2-fluoroethylamine.
Grignard Reaction: 4-Bromobiphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with 2-fluoroethylamine under controlled conditions to yield 2-fluoro-1-(4-phenylphenyl)ethan-1-amine.
Industrial Production Methods: In an industrial setting, the production of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-Fluoro-1-(4-phenylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Shares a similar structure but lacks the biphenyl group.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of the biphenyl group.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Features a piperidine ring in place of the biphenyl group.
Uniqueness: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a biphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Biological Activity
1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety substituted with a fluoroethanamine group. The presence of fluorine enhances its lipophilicity and metabolic stability, which are critical for drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Fluorinated compounds often exhibit altered binding affinities due to the electron-withdrawing nature of fluorine, which can influence receptor interactions and enzyme inhibition.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at various receptors, modulating their activity.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in disease pathways, similar to other fluorinated compounds that enhance potency against resistant variants of targets like proteases .
Biological Activity Data
Research indicates that this compound exhibits various biological activities:
Case Studies
Several studies have investigated the biological effects of similar fluorinated compounds, providing insights into the potential applications of this compound.
Study 1: Anticancer Activity
A study explored the anticancer properties of structurally related fluorinated compounds. Results showed significant inhibition of tumor growth in xenograft models when treated with a biphenyl derivative. The mechanism involved apoptosis induction through the modulation of signaling pathways .
Study 2: Antimicrobial Properties
Research focused on the antimicrobial activity of fluorinated amines demonstrated that these compounds could effectively inhibit bacterial growth in vitro. The study highlighted the importance of fluorination in enhancing the bioactivity against resistant strains .
Properties
Molecular Formula |
C14H14FN |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-fluoro-1-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C14H14FN/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
InChI Key |
IZDVENKECHNYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CF)N |
Origin of Product |
United States |
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